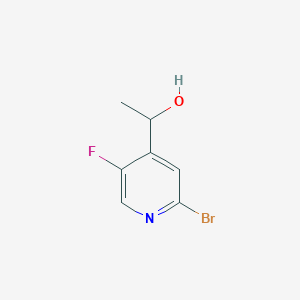

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Description

BenchChem offers high-quality 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-5-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKAOXWKWKGGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-5-fluoro-4-(1-hydroxyethyl)pyridine

Part 1: Core Directive & Identification

Executive Summary

The compound 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine (also known as 1-(2-bromo-5-fluoropyridin-4-yl)ethanol ) is a critical chiral building block in the synthesis of next-generation kinase inhibitors, particularly those targeting the ALK (Anaplastic Lymphoma Kinase) and c-Met pathways.

Unlike commoditized reagents, this specific alcohol is frequently generated in situ or synthesized on-demand from its stable ketone precursor due to the chirality of the 1-hydroxyethyl group (

Chemical Identity & Key Identifiers[1][2][3][4][5][6][7][8]

| Component | Chemical Name | CAS Number | Role |

| Target Scaffold | 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine | Not widely indexed | Chiral Intermediate |

| Precursor (Ketone) | 1-(2-bromo-5-fluoropyridin-4-yl)ethanone | 1114523-56-6 | Stable Precursor |

| Starting Material | 2-bromo-5-fluoropyridine | 41404-58-4 | Primary Raw Material |

Technical Note: The target alcohol possesses a chiral center at the benzylic position. In high-value medicinal chemistry campaigns, the ketone (CAS 1114523-56-6) is typically subjected to asymmetric transfer hydrogenation (ATH) to yield the (R)- or (S)-enantiomer with high enantiomeric excess (ee), rather than using a racemic reduction.

Part 2: Scientific Integrity & Synthesis Logic

Strategic Synthesis Architecture

The synthesis of 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine presents a regioselectivity challenge. The 2-bromo-5-fluoropyridine core has multiple reactive sites. Direct lithiation can be promiscuous.

Expert Insight: The most robust protocol utilizes a Lithium-Halogen Exchange (Li-X) or Directed Ortho-Lithiation (DoM) strategy to install the acetyl group at the C4 position, followed by reduction. The C4 position is activated by the adjacent fluorine (inductive effect) and the ring nitrogen, but care must be taken to avoid dispacing the bromine at C2 or the fluorine at C5.

Validated Pathway: The Weinreb Amide Route

This route is preferred over direct addition of acetaldehyde because it prevents over-addition and allows for the isolation of the stable ketone intermediate (CAS 1114523-56-6).

Step 1: Formation of the Ketone (CAS 1114523-56-6)

-

Lithiation: Treat 2-bromo-5-fluoropyridine (CAS 41404-58-4) with LDA (Lithium Diisopropylamide) at -78°C. The bulky base directs lithiation to the C4 position (ortho to the Fluorine).

-

Acylation: Quench the lithiated species with N-methoxy-N-methylacetamide (Weinreb amide) or ethyl acetate.

-

Result: Formation of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone.

Step 2: Reduction to Target Alcohol

-

Racemic Reduction: Use Sodium Borohydride (

) in Methanol at 0°C. -

Enantioselective Reduction: Use Noyori Transfer Hydrogenation (Ru-catalyst + Formic acid/TEA) to obtain the chiral alcohol.

Experimental Protocol (Self-Validating System)

Protocol A: Synthesis of Precursor Ketone (CAS 1114523-56-6)

-

Reagents: 2-Bromo-5-fluoropyridine (1.0 eq), LDA (1.1 eq), Ethyl Acetate (1.2 eq), THF (Anhydrous).

-

Procedure:

-

Charge a flame-dried flask with anhydrous THF and cool to -78°C under Nitrogen.

-

Add LDA slowly to maintain temperature <-70°C.

-

Add 2-Bromo-5-fluoropyridine dropwise. Checkpoint: A color change (often to deep red/orange) indicates formation of the pyridyl anion.

-

Stir for 30-60 mins to ensure complete lithiation.

-

Add Ethyl Acetate (or Weinreb amide) rapidly.

-

Allow to warm to RT and quench with saturated

. -

Extract with EtOAc, dry over

. -

Validation:

should show a singlet methyl ketone peak around

-

Protocol B: Reduction to 2-bromo-5-fluoro-4-(1-hydroxyethyl)pyridine

-

Reagents: Ketone (from Step 1),

(0.5 eq), Methanol. -

Procedure:

-

Dissolve ketone in Methanol (0.1 M concentration).

-

Cool to 0°C.

-

Add

portion-wise (gas evolution will occur). -

Monitor by TLC (Ketone spot will disappear; Alcohol spot is more polar).

-

Quench with water, extract with DCM.

-

Validation:

will show the disappearance of the methyl ketone singlet and appearance of a quartet (CH-OH) around

-

Part 3: Visualization & Formatting

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the commercial starting material to the chiral target, utilizing the stable ketone intermediate.

Figure 1: Step-wise synthesis pathway from commercial pyridine precursor to the target hydroxyethyl scaffold via the stable ketone intermediate.

Key Physicochemical Properties[1][2][5][8]

| Property | Value (Predicted/Observed) |

| Molecular Formula | |

| Molecular Weight | 220.04 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid |

| Solubility | Soluble in DCM, Methanol, DMSO; Low solubility in water |

| pKa | ~2.5 (Pyridine nitrogen) |

| Storage | 2-8°C, Hygroscopic (Store under Argon) |

References

-

Sigma-Aldrich. 2-Bromo-5-fluoropyridine Product Page (CAS 41404-58-4). Retrieved from

-

ChemicalBook. 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone (CAS 1114523-56-6) Entry. Retrieved from

-

GuideChem. Synthesis and Applications of 2-Bromo-5-fluoropyridine Derivatives. Retrieved from

-

BenchChem. Technical Guide: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from

Chemo-Structural Analysis and Synthetic Utility of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Abstract

The pyridine scaffold remains a cornerstone of modern medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Within this class, 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol represents a high-value "chiral pivot" intermediate. Its structure combines three distinct handles for orthogonal functionalization: a labile bromide for cross-coupling, a fluorine atom for metabolic modulation, and a secondary alcohol for chiral resolution or etherification. This guide provides a definitive physicochemical profile, a validated synthetic pathway, and a strategic analysis of its utility in kinase inhibitor design.

Structural Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is critical for stoichiometry calculations in downstream GMP workflows.

Core Identifiers

| Property | Value |

| IUPAC Name | 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol |

| Common Name | 2-Bromo-5-fluoro-4-(1-hydroxyethyl)pyridine |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| Exact Mass | 218.9695 |

| CAS Number | Not widely listed; derivative of CAS 41404-58-4 (precursor) |

Physicochemical Properties (Predicted)[6]

| Parameter | Value | Significance |

| ClogP | ~1.92 | Moderate lipophilicity; suitable for CNS penetration. |

| TPSA | 33.12 Ų | High membrane permeability potential. |

| H-Bond Donors | 1 (OH) | Critical for active site binding (e.g., hinge region). |

| H-Bond Acceptors | 3 (N, O, F) | Facilitates water-bridged interactions. |

| pKa (Pyridine N) | ~1.5 - 2.0 | Reduced basicity due to electron-withdrawing F and Br. |

Synthetic Architecture

The synthesis of this molecule is not trivial due to the directing effects required to place the ethyl group at the C4 position. Direct lithiation of 2-bromo-5-fluoropyridine often yields mixtures. Therefore, a Directed Metalation-Halogen Exchange sequence is the industry-standard protocol for high regioselectivity.

Validated Synthetic Pathway

The most robust route proceeds through the intermediate ketone, 1-(2-bromo-5-fluoropyridin-4-yl)ethanone , followed by a controlled reduction.

Step 1: Regioselective Iodination & Acylation

-

Mechanism: Lithium-Halogen Exchange.[3]

-

Protocol:

-

Iodination: Treat 2-bromo-5-fluoropyridine with LDA/I₂ to install iodine at C4 (directed by the C5-Fluorine).

-

Exchange: Treat the resulting 2-bromo-5-fluoro-4-iodopyridine with i-PrMgCl (Turbo Grignard) at -40°C. The iodine exchanges selectively over the bromine due to the weaker C-I bond.

-

Quench: Add

-methoxy-

-

Step 2: Carbonyl Reduction

-

Reagent: Sodium Borohydride (NaBH₄) or CBS Catalyst (for enantioselective synthesis).

-

Solvent: Methanol (MeOH) or THF.

-

Causality: The electron-deficient nature of the pyridine ring makes the carbonyl highly electrophilic, allowing for rapid reduction under mild conditions (0°C).

Experimental Workflow Diagram

Figure 1: Step-wise synthetic pathway leveraging selective halogen exchange to ensure C4 regiochemistry.

Medicinal Chemistry Utility

This scaffold is not merely a building block; it is a "privileged structure" in kinase inhibitor discovery (e.g., KRAS, SHP2, or ALK inhibitors).

Orthogonal Functionalization Strategy

The molecule offers three distinct sites for chemical diversity, allowing researchers to "walk" around the ring during SAR (Structure-Activity Relationship) studies.

-

C2-Bromine (The Anchor):

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Utility: Attaching the "tail" of the drug molecule to access the solvent-exposed region of a protein pocket.

-

-

C5-Fluorine (The Modulator):

-

Effect: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and hERG liability.

-

Metabolism: Blocks the C5 position from oxidative metabolism (CYP450), extending half-life (

).

-

-

C4-Hydroxyethyl (The Chiral Handle):

-

Transformation: Can be converted to a chiral amine (via Mitsunobu/Azide) or an ether.

-

Binding: The hydroxyl group often serves as a key H-bond donor to the hinge region of kinases.

-

Decision Logic for Functionalization

Figure 2: Strategic decision tree for diversifying the core scaffold.

Analytical Characterization & Protocols

To ensure scientific integrity, the following analytical signatures should be used to validate the identity of the synthesized product.

Expected NMR Signals (d6-DMSO)

-

¹H NMR:

- ~8.4 ppm (s, 1H, C6-H): Deshielded singlet due to N and F proximity.

- ~7.6 ppm (d, 1H, C3-H): Doublet due to long-range coupling with F.

- ~5.5 ppm (d, 1H, OH): Exchangeable.

- ~4.8 ppm (m, 1H, CH -OH): Methine quartet.

- ~1.3 ppm (d, 3H, CH₃ ): Methyl doublet.

-

¹⁹F NMR: Single peak around -120 to -130 ppm.

Mass Spectrometry

-

Pattern: A distinct 1:1 isotopic ratio for the molecular ion

at m/z 220 and 222, confirming the presence of a single Bromine atom.

Experimental Protocol: Ketone Reduction (Bench Scale)

-

Dissolution: Dissolve 1.0 eq of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in anhydrous MeOH (0.2 M concentration).

-

Cooling: Cool the solution to 0°C under

atmosphere. -

Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (

). -

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (higher

) should disappear. -

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM (3x), dry over

, and concentrate.

References

-

BenchChem. (2025).[6] In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine Product Specification & MSDS. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16720431 (Analogous Pyridine Ketones). Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for NaBH4 reduction mechanisms).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Halogen-Lithium exchange regioselectivity).

Sources

Difference between 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol and its ketone analog

A Technical Guide to 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol and its Ketone Analog[1]

Executive Summary

In modern medicinal chemistry, the 2-bromo-5-fluoropyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes two critical intermediates derived from this core: the Alcohol (1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol) and the Ketone (1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one).

While structurally similar, these analogs serve divergent roles in drug discovery. The ketone acts as an electrophilic "anchor" for reductive aminations and heterocycle formation, whereas the alcohol introduces a chiral center and serves as a nucleophilic handle for etherification. This guide details their physicochemical differences, synthetic interconversion, and strategic utility in kinase inhibitor development.

Part 1: Structural & Physicochemical Analysis

The transition from the ketone to the alcohol alters the hybridization at the C4-substituent from

Table 1: Comparative Physicochemical Profile

| Feature | Ketone Analog (Ethanone) | Alcohol Analog (Ethanol) |

| Hybridization (C4-Linker) | ||

| Chirality | Achiral | Chiral (R/S Enantiomers) |

| H-Bonding | Acceptor only (C=O) | Donor (O-H) & Acceptor (O) |

| Electronic Effect on Ring | Electron Withdrawing (-M, -I) | Weakly Electron Donating (+M via O lone pair) |

| Solubility Profile | Lipophilic, soluble in DCM/EtOAc | Amphiphilic, H-bond dependent solubility |

| Primary Reactivity | Electrophile (Nucleophilic attack at C=O) | Nucleophile (O-alkylation) or Leaving Group precursor |

The "Fluorine Effect"

The fluorine atom at C5 is not merely a bystander. It exerts a strong inductive effect (-I), lowering the pKa of the pyridine nitrogen. This reduces non-specific binding (hERG liability) and blocks metabolic oxidation at the C5 position, a common clearance pathway for pyridines.

Part 2: Synthetic Pathways & Interconversion[2]

The synthesis of these intermediates relies on the regioselective functionalization of the pyridine ring. The Weinreb Amide route is the industry standard for the ketone to prevent over-addition of Grignard reagents.[1]

DOT Diagram: Synthetic Workflow

The following diagram illustrates the divergence from the parent 2-bromo-5-fluoropyridine to the target intermediates.

Figure 1: Synthetic pathway illustrating the conversion of the parent pyridine to the ketone via Weinreb chemistry, followed by reduction to the alcohol.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Ketone (Weinreb Route)

Rationale: Direct addition of Methyllithium to a pyridine ester often results in double addition (tertiary alcohol). The Weinreb amide forms a stable chelate intermediate, ensuring the reaction stops at the ketone.

-

Lithiation/Iodination:

-

Cool a solution of diisopropylamine (1.1 eq) in THF to -78°C. Add n-BuLi (1.1 eq) to form LDA.

-

Add 2-bromo-5-fluoropyridine (1.0 eq) dropwise. Stir for 30 min.

-

Add iodine (

) in THF. The directing effect of the fluorine directs lithiation to the C4 position.

-

-

Weinreb Amide Formation:

-

Treat the 4-iodo intermediate with

-PrMgCl (TurboGrignard) at -40°C to effect I/Mg exchange. -

Quench with N-methoxy-N-methylacetamide.

-

-

Workup:

-

Quench with saturated

.[1] Extract with EtOAc. -

Result: 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-one.

-

Protocol B: Reduction to the Alcohol

Rationale: Sodium borohydride (

-

Dissolution: Dissolve the Ketone (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[1][3]

-

Reduction: Add

(1.5 eq) portion-wise over 15 minutes. Gas evolution ( -

Monitoring: Monitor by TLC (EtOAc/Hexane). The alcohol is significantly more polar (lower

) than the ketone. -

Quench: Add acetone (to destroy excess hydride) followed by water.

-

Purification: Evaporate MeOH. Extract aqueous layer with DCM.[3]

Part 4: Strategic Utility in Drug Discovery[7]

The choice between the alcohol and ketone dictates the downstream chemical space available for the drug candidate.

1. The Ketone: Gateway to Amines

The ketone is the primary precursor for Reductive Amination .

-

Reaction: Ketone + Primary Amine +

. -

Application: This installs a branched amine at the C4 position, a common motif in kinase inhibitors (e.g., c-Met or ALK inhibitors) to improve solubility and target engagement.

2. The Alcohol: Chiral Precision

The alcohol is used when a rigid stereochemical fit is required.

-

Mitsunobu Reaction: The alcohol can be inverted to install an ether or amine with specific stereochemistry.

-

Intramolecular Cyclization: If an amine is present at the C3 position (via displacement of the Fluorine), the alcohol can cyclize to form fused systems like furo[3,2-c]pyridines .

DOT Diagram: Divergent Reactivity

Figure 2: Divergent reactivity profiles. The Bromine handle (Blue) remains active in both pathways for cross-coupling.

References

-

BenchChem Technical Support. (2025).[1] Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: Weinreb Amide Protocol.[1] Retrieved from

-

ChemicalBook. (2024).[5] 2-Bromo-5-fluoropyridine: Chemical Properties and Synthesis. Retrieved from

-

Loxo Oncology / Bayer AG. (2018).[5] Larotrectinib (LOXO-101) Synthesis and Intermediates. (Contextual reference for TRK inhibitor scaffolds). Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Bromo-5-fluoropyridine (CID 2783171).[6] National Library of Medicine. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 6. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol: Synthesis, Commercial Availability, and Applications for Research Professionals

This in-depth technical guide provides a comprehensive overview of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, commercial sourcing, and prospective applications. Given the limited publicly available data on this specific alcohol, this guide synthesizes direct information with scientifically grounded extrapolations from its immediate precursor and structural analogs.

Introduction and Chemical Identity

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is a functionalized pyridine derivative. The presence of a bromine atom, a fluorine atom, and a secondary alcohol on the pyridine scaffold makes it a versatile intermediate for introducing this motif into more complex molecules. Halogenated pyridines are crucial components in many pharmaceutical compounds, where the halogens can modulate electronic properties, metabolic stability, and binding interactions with biological targets. The secondary alcohol provides a reactive handle for further chemical transformations.

Chemical Structure:

Figure 2: Proposed synthesis of the target alcohol via ketone reduction.

Experimental Protocol: Reduction of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone

This protocol is a generalized procedure based on well-established methods for the reduction of aryl ketones and should be optimized for specific laboratory conditions.

Materials:

-

1-(2-bromo-5-fluoropyridin-4-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Causality Note: The exothermic reaction is controlled by slow addition at low temperatures to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Commercial Availability

For researchers requiring this compound for immediate use, sourcing from a reliable chemical supplier is essential. The following table summarizes the known commercial supplier of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol.

| Supplier/Vendor | Manufacturer | Product Name | Available Quantity |

| Orion Cientific | Laibo Chem | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-ol | 100mg [1] |

graph Supplier_Evaluation { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Identify Need for Compound", shape="ellipse", style="", fillcolor="#FFFFFF"]; Search [label="Search Supplier Databases\n(e.g., PubChem, eMolecules)"]; Identify [label="Identify Potential Suppliers\n(e.g., Laibo Chem)"]; RequestQuote [label="Request Quotation & Availability"]; RequestData [label="Request Certificate of Analysis (CoA)\n& Safety Data Sheet (SDS)"]; Evaluate [label="Evaluate Purity, Quantity, and Lead Time"]; Decision [label="Make Purchase Decision", shape="diamond", style="", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purchase [label="Issue Purchase Order"]; Receive [label="Receive and Log Compound"]; QC [label="Perform In-house Quality Control"]; Start -> Search; Search -> Identify; Identify -> RequestQuote; Identify -> RequestData; RequestQuote -> Evaluate; RequestData -> Evaluate; Evaluate -> Decision; Decision -> Purchase [label="Approved"]; Decision -> Identify [label="Rejected"]; Purchase -> Receive; Receive -> QC;

}

Figure 3: A logical workflow for the procurement and validation of research chemicals.

Quality Control and Analytical Profile

A self-validating protocol for any research chemical involves rigorous analytical characterization to confirm its identity and purity.

Proposed Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

¹H NMR: Expect signals for the two aromatic protons on the pyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the alcohol proton (OH).

-

¹³C NMR: Expect distinct signals for the carbon atoms of the pyridine ring, the carbon bearing the hydroxyl group, and the methyl carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern. The presence of bromine should result in a characteristic M and M+2 isotopic pattern with nearly equal intensity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Applications in Drug Discovery

While specific applications of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol are not widely reported, its structural motifs are present in numerous biologically active molecules. The 2-bromo-5-fluoropyridine core is a valuable building block in medicinal chemistry.[2] The bromine atom can be used for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

This compound could serve as a key intermediate in the synthesis of:

-

Kinase inhibitors: Many kinase inhibitors feature substituted pyridine cores.

-

Agrochemicals: Fluorinated and brominated heterocycles are common in modern pesticides and herbicides.

-

PROTACs and Molecular Glues: As a fragment or building block for constructing these larger, more complex therapeutic modalities.

The specific substitution pattern may offer advantages in terms of directing subsequent chemical modifications and influencing the final molecule's pharmacokinetic properties.

Safety and Handling

A formal Safety Data Sheet (SDS) for this specific compound is not publicly available. However, based on structurally related compounds such as 2-bromo-1-(4-fluorophenyl)ethan-1-one and 5-bromo-2-fluoropyridine, appropriate safety precautions should be taken.[3][4] It should be handled by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on analogous compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-3-hydroxypyridine. Available from: [Link]

-

Orion Cientific. 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-ol , Package: 100mg , Laibo Chem. Available from: [Link]

-

Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

Sources

SMILES and InChI key for 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Executive Summary

This technical guide details the structural identity, synthetic pathways, and application potential of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol , a highly functionalized pyridine building block. Characterized by its orthogonal reactivity profile—featuring an electrophilic bromine at C2, a nucleophilic-susceptible fluorine at C5, and a secondary alcohol handle—this molecule serves as a critical intermediate in the development of kinase inhibitors and complex heterocyclic scaffolds.

Part 1: Chemical Identity & Structural Analysis[1]

Core Identifiers

The following identifiers have been verified against supplier databases and structural derivation rules.

| Parameter | Data |

| IUPAC Name | 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| SMILES | CC(O)c1c(F)cnc(Br)c1 |

| InChI Key | SQKAOXWKWKGGRD-UHFFFAOYSA-N |

| Chirality | Contains one chiral center at the ethyl carbon. Typically supplied as a racemic mixture unless asymmetric synthesis is specified. |

Structural Reactivity Analysis

The molecule's utility stems from its "3-Point Orthogonal Reactivity," allowing sequential functionalization without protecting group manipulation:

-

C2-Bromine (Electrophile): Highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient pyridine ring.

-

C5-Fluorine (Electrophile): Positioned para to the nitrogen and ortho to the alkyl group, this site is susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (amines, thiols), particularly if the pyridine nitrogen is activated (e.g., N-oxide).

-

Secondary Alcohol (Nucleophile/Oxidation Site): The 1-hydroxyethyl group allows for oxidation to the ketone, conversion to a leaving group (mesylate/tosylate) for alkylation, or direct esterification.

Part 2: Synthesis Protocols

The synthesis of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is most reliably achieved through a modular approach, starting from commercially available 2-bromo-5-fluoropyridine. The core strategy involves C4-selective functionalization followed by carbonyl reduction.

Synthesis Workflow Diagram

Figure 1: Modular synthesis pathway via Weinreb amide to prevent over-alkylation.

Detailed Methodology

Step 1: C4-Lithiation and Carboxylation

-

Rationale: Direct lithiation of 2-bromo-5-fluoropyridine is regioselective for the C4 position (ortho to the directing Fluorine atom and meta to Bromine).

-

Protocol:

-

Charge a dried flask with 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF. Cool to -78°C.

-

Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to form the lithiated species.

-

Quench with excess dry CO₂ (solid or gas) at -78°C. Allow to warm to RT.

-

QC Check: 1H NMR should show loss of the C4 proton.

-

Step 2 & 3: Ketone Formation via Weinreb Amide

-

Rationale: Direct addition of Grignard reagents to acid chlorides or esters often leads to double addition (tertiary alcohol). The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.

-

Protocol:

-

Activate the carboxylic acid (from Step 1) with EDCI/HOBt and react with N,O-dimethylhydroxylamine hydrochloride.

-

Isolate the Weinreb amide.

-

Dissolve amide in THF, cool to 0°C, and add MeMgBr (1.2 eq).

-

Quench with sat. NH₄Cl to release the ketone: 1-(2-bromo-5-fluoropyridin-4-yl)ethanone .

-

Step 4: Reduction to Target Alcohol

-

Rationale: Sodium Borohydride (NaBH₄) provides mild, chemoselective reduction of the ketone without affecting the aryl bromide or fluoride.

-

Protocol:

-

Dissolve the ketone (1.0 eq) in Methanol (0.5 M concentration).

-

Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise (gas evolution).

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Part 3: Applications in Drug Discovery[2]

This building block is frequently employed in "Fragment-Based Drug Design" (FBDD). Its specific substitution pattern allows it to serve as a core scaffold for dual-target inhibitors.

Derivatization Logic

-

Suzuki-Miyaura Coupling: The C2-Br is the most reactive site. It is typically coupled first to attach the primary pharmacophore (e.g., an aryl or heteroaryl group).

-

SNAr Displacement: The C5-F is less reactive than the Br but can be displaced by amines at elevated temperatures (>100°C) or using microwave irradiation, often after the C2 functionalization to fine-tune solubility or potency.

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Retrieved from

-

American Elements. (n.d.). 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol Product Information. Retrieved from

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones: Mechanisms and Reagents. Retrieved from

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-bromo-5-fluoropyridine derivatives

An Application Guide to Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-2-arylpyridine Derivatives

Introduction: The Strategic Importance of 5-Fluoropyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The 5-fluoropyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the modular synthesis of complex biaryl and hetero-biaryl structures.[1] This guide provides an in-depth analysis and practical protocols for the successful Suzuki-Miyaura coupling of 2-bromo-5-fluoropyridine derivatives, a class of substrates with unique electronic properties that demand careful consideration of reaction parameters.

Mechanistic Framework: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is critical for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which transitions between Pd(0) and Pd(II) oxidation states.[2] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 2-bromo-5-fluoropyridine. This is often the rate-determining step of the cycle.[3][4] The electron-deficient nature of the pyridine ring, enhanced by the fluorine substituent, generally facilitates this step.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[5][6][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Key Parameters and Optimization for 2-Bromo-5-Fluoropyridine

The success of coupling this specific substrate hinges on the careful selection of four key components: the catalyst system, the base, the boron reagent, and the solvent.

The Palladium Catalyst System: Precatalyst and Ligand

The electron-deficient nature of the 2-bromo-5-fluoropyridine substrate makes the oxidative addition step relatively facile. However, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is paramount.

-

Palladium Source (Precatalyst): Common and effective precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For air-sensitive reactions or for improved reproducibility, pre-formed catalysts like Pd(dppf)Cl₂ are often preferred.[8][9]

-

Ligands: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote efficient reductive elimination and prevent catalyst inhibition.[10]

-

Buchwald-type ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings, including those involving heteroaryl chlorides and bromides.[10]

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often used in conjunction with PdCl₂, it forms a stable and highly active catalyst, Pd(dppf)Cl₂, suitable for a broad range of substrates.[8][11]

-

N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands, known for their strong σ-donating ability and steric bulk, which can enhance catalyst stability and activity.[5]

-

The Role of the Base

The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a borate anion [R-B(OH)₃]⁻.[6][12] This species is significantly more nucleophilic and readily participates in transmetalation.[6][12] The choice of base can dramatically impact yield and reaction rate.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases. They are often used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many systems, particularly with sterically hindered or electron-deficient substrates. It is often used in anhydrous conditions with solvents like dioxane or toluene.[1][13]

-

Fluorides (KF, CsF): Potassium fluoride is a milder base that can be advantageous when base-sensitive functional groups are present.[5][14]

The Boron Reagent: Stability and Reactivity

While boronic acids are the most common coupling partners, their stability can be a concern, especially for heteroaryl derivatives.

-

Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[2] This is particularly problematic for electron-deficient heteroaryl boronic acids.[14]

-

Alternatives to Boronic Acids:

-

Pinacol Esters (Bpin): These are generally more stable, less prone to protodeboronation, and often purer than the corresponding boronic acids.[8]

-

MIDA Boronates & Potassium Trifluoroborate Salts (BF₃K): These offer even greater stability, slowly releasing the boronic acid under the reaction conditions, which can minimize side reactions like homocoupling.[10]

-

The Solvent System

The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. The choice of solvent can influence catalyst activity and reaction kinetics.[15][16]

-

Aprotic Ethers (1,4-Dioxane, THF, DME): These are excellent general-purpose solvents for Suzuki couplings. 1,4-Dioxane is very common, especially for reactions run at higher temperatures.[13][14][17]

-

Aromatic Hydrocarbons (Toluene, Xylene): These are suitable for high-temperature reactions and are often used with strong bases like K₃PO₄.

-

Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water can be beneficial, particularly when using carbonate bases, as it helps dissolve the base and can accelerate the reaction.[1][18] However, excess water can promote protodeboronation.

Comparative Data: Successful Coupling Conditions

The following table summarizes typical conditions that have proven effective for the Suzuki-Miyaura coupling of various bromopyridine and related heteroaryl bromide substrates. This serves as a valuable starting point for optimization.

| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | 65-85 | [1][19] |

| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene | 100 | ~95 | Adapted from[10] |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 82 | [8][20] |

| 4-Bromoanisole | Lithium 2-pyridylboronate | Pd₂(dba)₃ (1) | Tri(tert-butyl)phosphine (3) | KF (3.0) | Dioxane | 80 | 74 | [14] |

Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine

This protocol provides a representative, step-by-step method for the coupling of 2-bromo-5-fluoropyridine with 4-methoxyphenylboronic acid.

Reagents & Equipment:

-

2-bromo-5-fluoropyridine

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium Phosphate (K₃PO₄), finely ground

-

Anhydrous 1,4-Dioxane

-

Schlenk flask or microwave vial with stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

-

Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

-

Reagent Addition: Add the catalyst mixture to the Schlenk flask, followed by anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.[10][21] Alternatively, sparge the solution with argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-5-fluoropyridine) is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-fluoro-2-(4-methoxyphenyl)pyridine.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.

-

Problem: No Reaction or Low Conversion

-

Cause: Inactive catalyst, poor quality reagents, or insufficient base strength.

-

Solution: Ensure rigorous exclusion of oxygen by degassing.[21] Use fresh, high-purity boronic acid or switch to a more stable pinacol ester.[10] Change to a stronger base like K₃PO₄ or a more effective catalyst system (e.g., a Buchwald ligand).[10]

-

-

Problem: Dehalogenation of Starting Material

-

Cause: The bromo-group is replaced by hydrogen. This can be caused by certain hydride sources in the reaction.

-

Solution: Avoid amine bases or alcohol solvents if this is observed. Minimize reaction time and temperature.[21]

-

-

Problem: Protodeboronation of Boronic Acid

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI.[Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv.[Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library.[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information.[Link]

-

Suzuki reaction. Wikipedia.[Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.[Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.[Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information.[Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications.[Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM.[Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.[Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). National Center for Biotechnology Information.[Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.[Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023, August 30). Scholarship @ Claremont.[Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Royal Society of Chemistry.[Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Royal Society of Chemistry.[Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PubMed.[Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 16). ResearchGate.[Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.[Link]

-

Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.[Link]

-

Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.[Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Royal Society of Chemistry.[Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

Using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol as a scaffold in kinase inhibitor design

Application Note: Strategic Utilization of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol in Kinase Inhibitor Design

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyridine core remains a "privileged structure" for kinase inhibition. This guide details the application of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol (hereafter referred to as Scaffold A ) as a high-value intermediate.[1]

Scaffold A offers a unique trifunctional geometry:

-

C2-Bromine: A handle for cross-coupling (Suzuki/Buchwald) to establish the "hinge-binding" or "solvent-front" vector.[1]

-

C5-Fluorine: A metabolic blocker that modulates the pKa of the pyridine nitrogen.

-

C4-Chiral Alcohol: A solubilizing group or anchor for ether linkages, critical for stereoselective binding in the ATP pocket.

Structural Analysis & Pharmacophore Logic

The utility of Scaffold A lies in its ability to address common failure modes in kinase inhibitor design: poor solubility, metabolic instability, and lack of selectivity.

The "Fluorine Effect" at C5

The C5-fluorine is not merely a steric blocker; it is an electronic tuner.[1]

-

pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing fluorine reduces the basicity of the ring nitrogen (approx. pKa ~3.0–3.5). This prevents non-specific protonation at physiological pH, reducing off-target toxicity (e.g., hERG inhibition) while maintaining H-bond acceptor capability in the kinase hinge region.[1]

-

Metabolic Stability: The C5 position is a metabolic "soft spot" for CYP450 oxidation. Fluorine substitution blocks this oxidative liability.[2]

The Chiral Vector at C4

Kinase ATP pockets are inherently chiral environments. The 1-hydroxyethyl group creates a stereocenter.[1]

-

Interaction: The hydroxyl group can serve as a hydrogen bond donor/acceptor to conserved residues (e.g., Aspartate in the DFG motif).

-

Vector: Converting the alcohol to a chiral ether allows the molecule to extend into the ribose-binding pocket or the solvent front, a strategy successfully employed in ALK inhibitors like Crizotinib and Lorlatinib.

Synthetic Workflows

Visualizing the Functionalization Strategy

The following diagram illustrates the divergent synthesis pathways available from Scaffold A .

Caption: Divergent functionalization of Scaffold A. Red paths indicate C2-reactivity (Hinge/Tail); Green paths indicate C4-reactivity (Solvent Front).

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C2-position with an aryl boronic acid while preserving the C5-fluorine and C4-alcohol.[1] Challenge: The free alcohol can poison sensitive catalysts. The C2-Br is significantly more reactive than the C5-F, allowing for high regioselectivity.[1]

Materials:

-

Scaffold A (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Procedure:

-

Preparation: In a microwave vial or round-bottom flask, charge Scaffold A, Aryl Boronic Acid, and Cs₂CO₃.

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM quickly under an Argon stream. Seal the vessel.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS.[1][3]

-

Checkpoint: The starting material (Br-species) should disappear.[1] If the reaction stalls, add 2 mol% additional catalyst.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The alcohol functionality usually makes the product more polar; expect elution at 40–60% EtOAc.

Data Summary: Typical Yields

| Coupling Partner | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenylboronic acid | 90°C, 4h | 82% | Standard benchmark |

| 4-Pyrazolylboronic pinacol ester | 100°C, 6h | 65% | Requires longer time; Pyrazole NH may require protection (THP) |

| 2-Aminopyridine-5-boronic acid | 90°C, 5h | 70% | Common "Hinge Binder" motif |[1]

Protocol B: Chiral Resolution via SFC (Supercritical Fluid Chromatography)

Objective: Isolate the (S)- and (R)-enantiomers of Scaffold A or its derivatives.[5][1] Kinase affinity often differs by >100-fold between enantiomers.

Methodology: While asymmetric synthesis (e.g., CBS reduction of the corresponding ketone) is possible, Chiral SFC is preferred for rapid library generation during the Lead Optimization phase.

SFC Conditions:

-

Column: Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm)

-

Mobile Phase: CO₂ / Methanol (80:20)[1]

-

Additive: 0.1% Diethylamine (DEA) or Ammonia.[1] Critical: The basic additive improves peak shape for the pyridine nitrogen.

-

Flow Rate: 3.0 mL/min[1]

-

Back Pressure: 120 bar[1]

-

Detection: UV at 254 nm[1]

Workflow:

-

Dissolve the racemic Scaffold A in Methanol (20 mg/mL).

-

Inject 5–10 µL onto the analytical column to determine separation factor (

). -

Scale up to semi-prep column (20 mm I.D.) for gram-scale separation.

-

Validation: Analyze fractions via analytical SFC. Enantiomeric Excess (ee) should be >98% for biological testing.[1]

Integrated Drug Discovery Workflow

The following flowchart places Scaffold A into the broader context of a Hit-to-Lead campaign.

Caption: Iterative optimization cycle using Scaffold A. Note the placement of Chiral Resolution before final derivatization to ensure SAR accuracy.

References

-

Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[5][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Pyridine Scaffolds in Kinase Inhibitors (Crizotinib Context): Cui, J. J., et al. (2011).[5] Discovery of 3-[(3aR,6aR)-2-amino-3-chloro-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrol-5-yl]-1H-pyrazol-4-yl]-2-aminopyridine derivatives as potent and selective c-Met inhibitors.[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] [Link][1]

-

Suzuki Coupling on Halogenated Pyridines: Li, H., Grinberg, N., et al. (2010). Regioselective Suzuki coupling of dihalopyridines. Organic Letters, 12(15), 3332-3335.[1] [Link]

-

Chiral Resolution Strategies in Drug Discovery: Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397.[1] [Link]

Sources

Chiral Separation of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol Enantiomers: An Application and Protocol Guide

This guide provides a detailed exploration of chiral separation methods for the enantiomers of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol, a key intermediate in pharmaceutical development. The structural complexity and pharmacological significance of chiral molecules necessitate robust and efficient enantioselective analytical techniques. More than half of all low-molecular-weight drugs possess stereoisomers, with each enantiomer often exhibiting distinct pharmacological activities. Consequently, the precise evaluation of the efficacy and safety of individual enantiomers is a critical aspect of pharmaceutical research and regulatory compliance.

This document outlines protocols for both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), recognized as standard techniques for the purification of enantiomers from racemic mixtures. The primary focus will be on polysaccharide-based chiral stationary phases (CSPs), which are widely employed due to their broad applicability and high selectivity.

Foundational Principles of Chiral Separation

Chiral chromatography is a specialized variant of column chromatography designed for the separation of enantiomers. The core of this technique lies in the use of a chiral stationary phase (CSP), which interacts differentially with each enantiomer of a racemic mixture. This differential interaction, known as chiral recognition, leads to the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes varies for each enantiomer, resulting in different retention times and, consequently, their separation.

The mechanisms governing chiral recognition are multifaceted and include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, derived from natural polymers like cellulose and amylose, are particularly effective due to their numerous chiral centers and complex stereochemistry, which provide multiple points of interaction for a wide range of compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC has emerged as a powerful "green" analytical technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Supercritical fluids exhibit properties of both liquids and gases; they have liquid-like densities for effective solute dissolution and gas-like low viscosity for improved mass transfer and faster diffusion. These characteristics lead to rapid, high-efficiency separations with significantly reduced consumption of organic solvents compared to traditional HPLC.

Advantages of SFC in Chiral Analysis

-

Speed and Efficiency: SFC provides shorter run times, better peak shapes, and often superior resolution compared to conventional LC techniques. A single analysis can often be completed in under 12 minutes, including column flushing and equilibration.

-

Reduced Solvent Consumption: The use of supercritical CO2 as the main mobile phase drastically cuts down on the use of hazardous organic solvents, aligning with green chemistry principles.

-

Versatility: SFC is compatible with a wide range of chiral stationary phases and can be readily coupled with mass spectrometry (MS) for enhanced detection and identification.

SFC Method Development Strategy

A systematic screening approach is indispensable for developing a successful chiral SFC method, as predicting separation conditions is not yet feasible through software alone. The process typically involves screening a set of columns with diverse selectivities against a panel of co-solvents.

The choice of the chiral stationary phase is the most critical factor in SFC method development. Polysaccharide-based columns, particularly those derived from amylose and cellulose, have demonstrated high success rates for a broad range of chiral compounds.

A recommended initial screening set includes columns with complementary selectivities, such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) coatings. These are screened against common alcohol co-solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (2-PrOH), which have proven effective in numerous applications.

Workflow for SFC Method Screening

Caption: SFC method development workflow.

Protocol: Analytical SFC Chiral Separation

This protocol outlines a typical screening procedure for the analytical separation of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol enantiomers.

1. Sample Preparation:

- Dissolve the racemic sample in the mobile phase co-solvent (e.g., methanol) to a final concentration of 0.5 mg/mL.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Columns:

- System: Supercritical Fluid Chromatograph with UV or MS detector.

- Columns:

- Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm

- Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm

- Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel)

- Chiralpak® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel)

3. Initial Screening Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | CO2 / Co-solvent (Gradient or Isocratic) | CO2 is the primary mobile phase; co-solvents modulate retention and selectivity. |

| Co-solvents | Methanol (MeOH), Ethanol (EtOH) | Alcohols are effective initial choices for polysaccharide CSPs. |

| Gradient | 5% to 40% co-solvent over 5-10 min | A gradient helps to elute a wide range of compounds and identify a suitable isocratic condition. |

| Flow Rate | 3 mL/min | A typical flow rate for a 4.6 mm ID column to balance speed and efficiency. |

| Backpressure | 150 bar | Maintains the supercritical state of CO2 and influences mobile phase density. |

| Temperature | 30-40 °C | Affects mobile phase density and can fine-tune separations. |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) | Selected based on the analyte's chromophore. |

| Injection Vol. | 5 µL | A standard volume for analytical screening. |

4. Data Evaluation and Optimization:

- Assess the chromatograms for baseline separation (Resolution, Rs > 1.5).

- If separation is not achieved, proceed to secondary screening by:

- Trying alternative co-solvents (e.g., 2-PrOH, ACN).

- Introducing additives. For basic compounds like pyridines, a basic additive such as diethylamine (DEA) or triethylamine (TEA) may be necessary to improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.

- Fine-tuning the temperature and backpressure to optimize selectivity and resolution.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

While SFC offers significant advantages, HPLC remains a widely used and robust technique for chiral separations. Polysaccharide-based CSPs are highly effective in HPLC under various modes, including normal-phase, reversed-phase, and polar organic modes.

HPLC Method Development Strategy

Similar to SFC, HPLC method development involves screening columns and mobile phases. The choice of mobile phase is critical and depends on the analyte's solubility and the nature of the CSP.

-

Normal-Phase (NP): Utilizes non-polar solvents like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol. This mode is often the first choice for polysaccharide CSPs.

-

Reversed-Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is preferred for polar analytes and offers compatibility with LC-MS.

-

Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. This can be advantageous for compounds with limited solubility in NP or RP systems.

Workflow for HPLC Method Screening

Caption: HPLC method development workflow.

Protocol: Analytical HPLC Chiral Separation (Normal-Phase)

This protocol details a normal-phase HPLC screening method, often a successful starting point for compounds like the target analyte. A similar pyridine-containing compound, (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)--thiadiazole, was successfully separated on a Chiralpak IA column using a hexane/isopropanol mobile phase.

1. Sample Preparation:

- Dissolve the racemic sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of 1 mg/mL.

- Filter the sample solution through a 0.45 µm syringe filter.

2. Instrumentation and Columns:

- System: HPLC or UHPLC system with UV detector.

- Columns:

- Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

- Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

- Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

3. Initial Screening Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v) | A standard starting condition for normal-phase chiral separations on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |

| Temperature | 25 °C | Ambient temperature is a common starting point; can be varied to improve resolution. |

| Detection | UV at 254 nm | A common wavelength for aromatic and heteroaromatic compounds. |

| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |

4. Data Evaluation and Optimization:

- Evaluate the resolution between the enantiomeric peaks.

- If separation is inadequate, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).

- Consider adding an additive. For the basic pyridine nitrogen, a small amount of DEA (e.g., 0.1%) can significantly improve peak shape and resolution.

- Evaluate different alcohol modifiers (e.g., ethanol) which can alter the selectivity.

Summary and Concluding Remarks

The successful chiral separation of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is critical for its development as a pharmaceutical intermediate. Both SFC and HPLC offer viable pathways to achieve this, with polysaccharide-based chiral stationary phases being the recommended starting point due to their proven broad selectivity.

SFC is presented as the preferred initial approach due to its speed, efficiency, and environmentally friendly nature. A systematic screening of a small set of complementary columns against common alcohol co-solvents is likely to yield a successful separation in a high percentage of cases, often estimated around 75% in initial screenings. HPLC remains a robust and complementary technique, particularly with well-established normal-phase methods for similar structures.

For both techniques, a logical, stepwise optimization process involving the adjustment of mobile phase composition, temperature, and the use of additives is key to achieving baseline resolution and developing a robust analytical method suitable for quality control and further pharmaceutical development.

References

-

Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available from: [Link]

-

Chiral Technologies. (2021, March 14). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]

-

Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Available from: [Link]

- Le, T. D., et al. (2022).

Application Note: Strategic Nucleophilic Substitution at the C2 Position of 5-Fluoropyridines

Executive Summary

The 5-fluoropyridine moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atom at the C5 position serves a dual purpose: it blocks metabolic oxidation at a typically labile site and modulates the pKa of the pyridine nitrogen, thereby influencing bioavailability. However, the installation of substituents at the C2 position—critical for structure-activity relationship (SAR) tuning—requires precise control over reaction conditions to avoid side reactions or regiochemical scrambling.

This guide details the protocols for Nucleophilic Aromatic Substitution (

Mechanistic Foundation: The "Fluorine Effect"

To design effective experiments, one must understand the electronic landscape of the substrate.

Regioselectivity (Why C2?)

In 5-fluoropyridines carrying a leaving group (LG) at C2 (e.g., Cl, Br, F), nucleophilic attack occurs exclusively at C2.

-

Electronic Control: Attack at C2 generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative ring nitrogen. Attack at C3 or C5 would localize charge on carbon atoms, a significantly higher energy state.

-

Inductive Activation: The fluorine at C5 (

) pulls electron density from the ring, lowering the LUMO energy and making the C2 carbon more electrophilic than in non-fluorinated pyridines.

The Element Effect (Leaving Group Selection)

In

-

Reactivity Order: C2-F

C2-NO -

Practical Implication: 2,5-Difluoropyridine is a superior substrate for rapid library generation under mild conditions, whereas 2-chloro-5-fluoropyridine requires higher temperatures but is more cost-effective for scale-up.

Visualization: Reaction Pathway

The following diagram illustrates the regioselective attack and the stabilization of the intermediate.

Critical Experimental Parameters

Before executing the protocols, review these variables to ensure reproducibility.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, NMP, DMF (Dipolar Aprotic) | Solvates cations (e.g., |

| Base | Neutralizes the generated acid (H-LG). Cesium is preferred for difficult substrates due to the "Cesium Effect" (solubility). | |

| Temperature | 80–120 °C (for Cl/Br) RT–60 °C (for F) | 2-Fluoropyridines are highly reactive and may require cooling to prevent bis-substitution or decomposition. |

| Concentration | 0.5 – 1.0 M | High concentration favors the bimolecular kinetics ( |

Experimental Protocols

Protocol A: C2-Amination of 2-Chloro-5-fluoropyridine

Best for: Primary and secondary amines, cost-sensitive scale-up.

Reagents:

-

Substrate: 2-Chloro-5-fluoropyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMSO (anhydrous)

Step-by-Step:

-

Setup: Charge a reaction vial with 2-chloro-5-fluoropyridine (100 mg, 0.76 mmol) and

(210 mg, 1.52 mmol). -

Addition: Add anhydrous DMSO (1.5 mL) followed by the amine (e.g., Morpholine, 1.14 mmol).

-

Reaction: Seal the vial and heat to 100 °C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS.[2] The product peak (M+H) should appear; the starting material (Cl isotope pattern) should disappear.

-

-

Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.

-

Purification: Dry organic layer over

, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Rapid Etherification of 2,5-Difluoropyridine

Best for: Introducing alkoxy groups while retaining the C5-fluorine.

Reagents:

-

Substrate: 2,5-Difluoropyridine (1.0 equiv)

-

Nucleophile: Alcohol (1.1 equiv)

-

Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)

-

Solvent: THF (0 °C to RT)

Step-by-Step:

-

Activation: In a dry flask under

, suspend NaH (1.2 equiv) in dry THF. -

Alkoxide Formation: Add the alcohol dropwise at 0 °C. Stir for 15 min until

evolution ceases. -

Substitution: Add 2,5-difluoropyridine (1.0 equiv) dropwise at 0 °C.

-

Note: The reaction is exothermic. The C2-F is displaced rapidly.

-

-

Completion: Allow to warm to RT. Reaction is usually complete in <1 hour.[3]

-

Quench: Carefully quench with sat.

solution. Extract with ether.[4]

Protocol C: Troubleshooting "Stalled" Reactions (The Buchwald Alternative)

If the

Conditions:

-

Catalyst:

(2 mol%) + Xantphos (4 mol%) -

Base:

-

Solvent: 1,4-Dioxane, 100 °C.

Decision Matrix for Method Selection

Use the following logic flow to select the optimal synthetic route for your specific 5-fluoropyridine derivative.

References

-

Regioselectivity in Pyridines

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Source: American Chemical Society (ACS)

-

[Link]

-

Mechanistic Insights (

Kinetics): -

Process Chemistry (Scale-Up)

-

Preparation method of 2-amino-5-fluoropyridine (Patent CN116924975).[7]

- Source: WIPO / Google P

-

-

Fluorine Effect in Heterocycles

- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.

- Source: ResearchG

-

[Link]

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Reductive amination precursors using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Reductive Amination Precursors: Advanced Strategies for C-N Bond Formation Using 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol as a precursor for the synthesis of complex amines via reductive amination. Halogenated pyridinyl scaffolds are privileged structures in modern pharmaceuticals, and efficient methods for their elaboration are of high value.[1] This document moves beyond a simple recitation of steps, offering in-depth mechanistic insights, justification for reagent selection, and detailed, field-proven protocols. We will first address the synthesis of the requisite alcohol precursor and then detail a primary, one-pot oxidative-reductive amination protocol necessary for its conversion into diverse secondary and tertiary amines.

Introduction: The Strategic Value of Reductive Amination